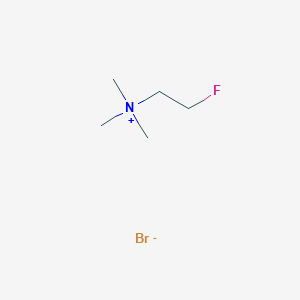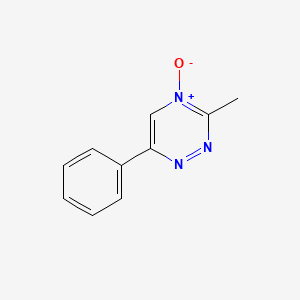
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide
Descripción general
Descripción
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide is a heterocyclic compound that belongs to the class of 1,2,4-triazine N-oxides.
Métodos De Preparación
The synthesis of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be achieved through several methods. One common approach involves the oxidation of 1,2,4-triazines using organic peracids or hydrogen peroxide in the presence of carboxylic acids . Another method includes the nucleophilic addition of arylamine to a precursor compound, followed by further reactions with esters in the presence of a base such as sodium methoxide in tetrahydrofuran (THF) . Industrial production methods often utilize microwave-assisted, solid-phase, and metal-based reactions to achieve high yields and efficiency .
Análisis De Reacciones Químicas
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using organic peracids or hydrogen peroxide.
Nucleophilic Addition: It reacts with nucleophiles such as arylamines.
Electrophilic Addition: The presence of the N-oxide group makes it susceptible to electrophilic attack.
Common reagents used in these reactions include organic peracids, hydrogen peroxide, arylamines, and bases like sodium methoxide . Major products formed from these reactions include various substituted triazine derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide involves its interaction with molecular targets such as GABAA receptors in the central nervous system . The compound’s N-oxide group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations and biological interactions .
Comparación Con Compuestos Similares
3-Methyl-6-phenyl-1,2,4-triazine 4-oxide can be compared with other similar compounds such as:
6-Phenyl-1,2,4-triazine 4-oxide: Similar structure but lacks the methyl group at the 3-position.
3-Amino-1,2,4-triazine: Contains an amino group instead of a phenyl group at the 6-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: A fused ring system with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-methyl-4-oxido-6-phenyl-1,2,4-triazin-4-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-12-10(7-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIXGJNMHUVHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(N=N1)C2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340894 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33859-54-0 | |
| Record name | 3-Methyl-6-phenyl-1,2,4-triazine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)
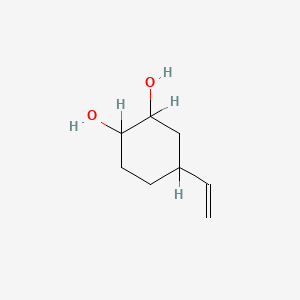

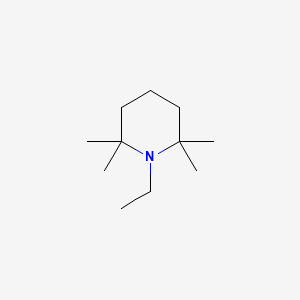

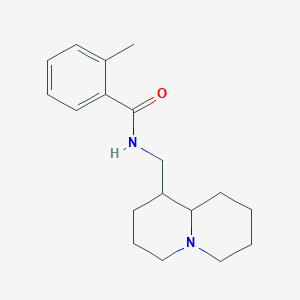

![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)


